molecular formula C7H10ClFN2 B13436113 (S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride

(S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride

Cat. No.: B13436113
M. Wt: 176.62 g/mol
InChI Key: RYPKPSGSFBRIPY-JEDNCBNOSA-N
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Description

(S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminopyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring and an ethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoropyridine as the starting material.

    Formation of Intermediate: The 2-fluoropyridine undergoes a nucleophilic substitution reaction with an appropriate amine to form the intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-1-(2-Fluoropyridin-4-yl)ethanamine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a structure similar to (S)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride but without the fluorine and ethanamine groups.

    2-Fluoropyridine: Similar to the starting material used in the synthesis of this compound.

    Aminopyridines: A class of compounds that includes various derivatives with different substituents on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the ethanamine group, which confer specific chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

(1S)-1-(2-fluoropyridin-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1

InChI Key

RYPKPSGSFBRIPY-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=CC(=NC=C1)F)N.Cl

Canonical SMILES

CC(C1=CC(=NC=C1)F)N.Cl

Origin of Product

United States

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